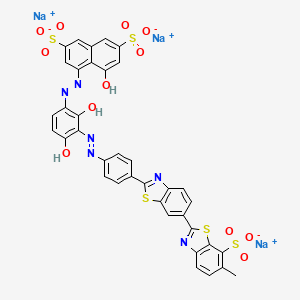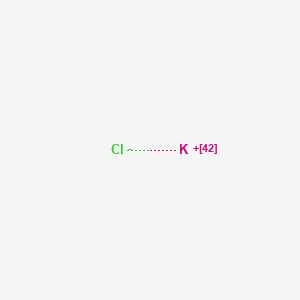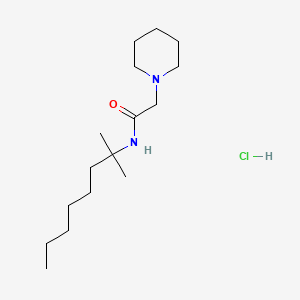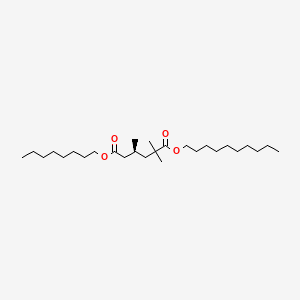
Phenol, 2-hexyl-5-propoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-hexyl-5-propoxy- is an organic compound belonging to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a hexyl group attached to the second carbon and a propoxy group attached to the fifth carbon of the phenol ring. Phenols are known for their antiseptic properties and are used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-hexyl-5-propoxy- can be achieved through several methods, including:
Alkylation of Phenol: This involves the reaction of phenol with hexyl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of phenol with hexyl and propoxy halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of Phenol, 2-hexyl-5-propoxy- often involves large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: Phenol, 2-hexyl-5-propoxy- can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Quinones and hydroxyquinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.
科学研究应用
Phenol, 2-hexyl-5-propoxy- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in antiseptic formulations and as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of Phenol, 2-hexyl-5-propoxy- involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, leading to denaturation and loss of function. Additionally, the compound can disrupt lipid bilayers, leading to cell lysis and death. These properties make it effective as an antimicrobial agent .
相似化合物的比较
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group on the fourth carbon and two hydroxyl groups.
2,4-Di-tert-butylphenol: A phenol derivative with tert-butyl groups on the second and fourth carbons.
Comparison: Phenol, 2-hexyl-5-propoxy- is unique due to the presence of both hexyl and propoxy groups, which confer distinct chemical and physical properties. Compared to phenol, it has increased hydrophobicity and potentially enhanced antimicrobial activity. Compared to 4-hexylresorcinol, it lacks the additional hydroxyl group, which may affect its reactivity and biological activity .
属性
CAS 编号 |
92860-55-4 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
2-hexyl-5-propoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-7-8-13-9-10-14(12-15(13)16)17-11-4-2/h9-10,12,16H,3-8,11H2,1-2H3 |
InChI 键 |
KBGPGQJKSWLWDM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=C(C=C(C=C1)OCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


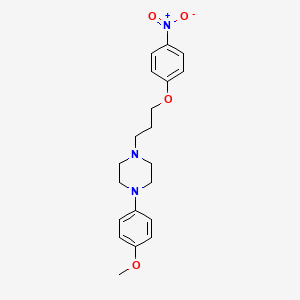
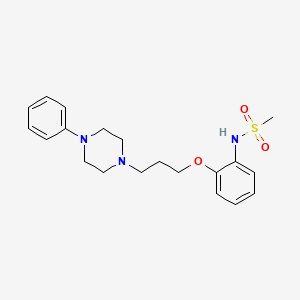
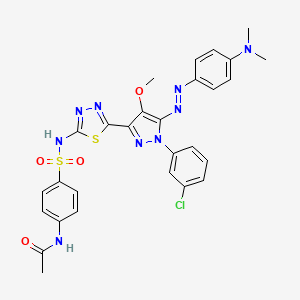
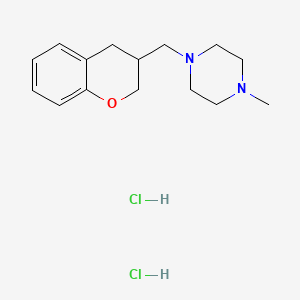
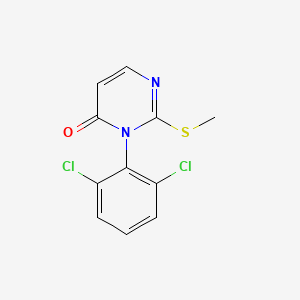
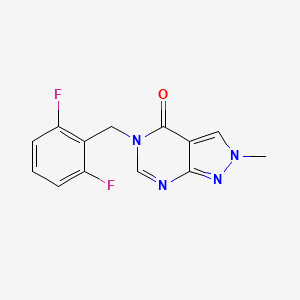
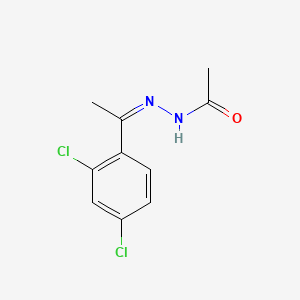
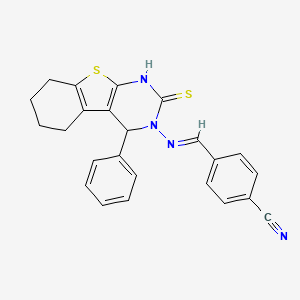
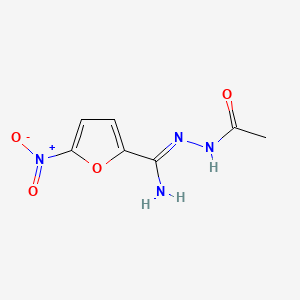
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)
